Product packaging for 2-Benzyl-1,3-dimethylbenzene(Cat. No.:CAS No. 28122-29-4)

2-Benzyl-1,3-dimethylbenzene

Cat. No.: B14675621
CAS No.: 28122-29-4
M. Wt: 196.29 g/mol
InChI Key: OHSBKRHTPKHMQA-UHFFFAOYSA-N
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Description

2-Benzyl-1,3-dimethylbenzene, also known as benzylated m-xylene, is a chemical compound with the molecular formula C15H16 and a molecular weight of 196.29 g/mol . It is characterized by a high logP value of approximately 4.97, indicating significant hydrophobicity . This compound is valuable in research and development settings, particularly for analytical chemistry applications. It can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass-spectrometry compatibility) . These properties make it suitable for method development, validation, and for use as a standard in pharmacokinetics studies and the isolation of impurities during commercial pharmaceutical production . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16 B14675621 2-Benzyl-1,3-dimethylbenzene CAS No. 28122-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-7-6-8-13(2)15(12)11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSBKRHTPKHMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950863
Record name 2-Benzyl-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28122-29-4
Record name 2,6-Dimethyldiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028122294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyl-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 2 Benzyl 1,3 Dimethylbenzene

Electrophilic Aromatic Substitution (EAS) Mechanisms on 2-Benzyl-1,3-dimethylbenzene Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. uomustansiriyah.edu.iqmsu.edu The mechanism generally involves a two-step process: initial attack by an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. msu.edumasterorganicchemistry.com

Influence of Methyl and Benzyl (B1604629) Substituents on Ring Activation and Directivity

The presence of substituents on the benzene ring significantly influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). wikipedia.orgfiveable.me Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

In this compound, the substituents are two methyl groups and one benzyl group.

Methyl Groups (-CH₃): Alkyl groups, such as methyl, are activating groups. libretexts.org They donate electron density to the aromatic ring through an inductive effect, which stabilizes the positive charge of the carbocation intermediate formed during electrophilic attack. libretexts.orgkhanacademy.org This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. Methyl groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgchemguide.co.uk This is because the carbocation intermediates formed by ortho and para attack are more stable, as they have a resonance structure where the positive charge is on the carbon bearing the methyl group, allowing for greater stabilization. libretexts.org

Benzyl Group (-CH₂C₆H₅): The benzyl group is also considered a weakly activating, ortho-, para-directing group. libretexts.org Similar to a methyl group, it donates electron density via an inductive effect.

The combined effect of the two methyl groups at positions 1 and 3, and the benzyl group at position 2, is a strong activation of the dimethylated benzene ring towards electrophilic substitution. The directing effects of these groups are cooperative. The positions ortho and para to each substituent are the most activated.

The C4 position is para to the C1-methyl group and ortho to the C3-methyl group.

The C6 position is ortho to the C1-methyl group.

The C5 position is meta to both methyl groups and the benzyl group.

Considering the combined directing influences, electrophilic attack is most likely to occur at the C4 and C6 positions. The C4 position is particularly activated due to the synergistic para-directing effect from one methyl group and the ortho-directing effect from the other. Steric hindrance from the bulky benzyl group at C2 might slightly disfavor substitution at the adjacent C1 and C3 positions, further enhancing the preference for the C4 and C6 positions.

Specific Electrophiles and Their Reaction Pathways

The general mechanism of EAS can be applied to specific reactions such as nitration and halogenation.

Nitration: Aromatic rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iq When this compound reacts with this mixture, the nitronium ion will be attacked by the electron-rich aromatic ring. The attack will preferentially occur at the C4 or C6 positions to form the most stable carbocation intermediate. Subsequent loss of a proton (H⁺) from the site of attack restores the aromaticity, yielding primarily 2-benzyl-1,3-dimethyl-4-nitrobenzene and 2-benzyl-1,3-dimethyl-6-nitrobenzene.

Halogenation: Bromination or chlorination of benzene rings requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a strong electrophile (e.g., Br⁺). msu.edulibretexts.org The reaction of this compound with bromine in the presence of FeBr₃ would follow a similar pathway to nitration. The electrophilic bromine would add to the C4 or C6 positions, followed by proton elimination to give the corresponding brominated products.

ReactionElectrophile (E⁺)Primary Positions of AttackPredicted Major Products
NitrationNO₂⁺C4, C62-Benzyl-1,3-dimethyl-4-nitrobenzene, 2-Benzyl-1,3-dimethyl-6-nitrobenzene
BrominationBr⁺C4, C64-Bromo-2-benzyl-1,3-dimethylbenzene, 6-Bromo-2-benzyl-1,3-dimethylbenzene

Nucleophilic Aromatic Substitution (SₙAr) Potential and Mechanisms

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SₙAr reactions are rare on electron-rich aromatic systems like this compound. chemistrysteps.comcsbsju.edu The reaction typically requires two key features that are absent in this compound:

A strong electron-withdrawing group (like -NO₂ or -CN) positioned ortho or para to the leaving group. byjus.comlibretexts.org Such groups are necessary to make the ring electron-deficient (electrophilic) and to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. chemistrysteps.commasterorganicchemistry.com

A good leaving group, typically a halide. wikipedia.org

The this compound molecule has electron-donating alkyl and benzyl groups, which increase the electron density of the ring, making it inherently non-reactive towards nucleophiles. csbsju.edu It also lacks a suitable leaving group. Therefore, under standard conditions, this compound does not undergo SₙAr reactions via the common addition-elimination mechanism.

An alternative pathway for nucleophilic substitution on unactivated rings is the elimination-addition (benzyne) mechanism . makingmolecules.comlibretexts.org This mechanism can occur under forcing conditions, such as the use of a very strong base (e.g., sodium amide, NaNH₂), and requires a leaving group on the ring. makingmolecules.comyoutube.commasterorganicchemistry.com The process involves the elimination of a proton and the leaving group from adjacent carbons to form a highly reactive benzyne (B1209423) intermediate, which contains a strained triple bond within the ring. makingmolecules.comlibretexts.orgyoutube.com The nucleophile then adds to the benzyne, followed by protonation, to yield the substitution product. makingmolecules.com If this compound were modified to include a halogen (e.g., 4-bromo-2-benzyl-1,3-dimethylbenzene), it could potentially undergo substitution via a benzyne mechanism in the presence of an exceptionally strong base.

Radical Reactions at the Benzylic Position

The benzylic position—the carbon atom directly attached to an aromatic ring—is particularly reactive towards radical reactions. chemistrysteps.com This enhanced reactivity stems from the stability of the benzylic radical intermediate. chemistrysteps.comlibretexts.org

Activation of Benzylic Hydrogens

The C-H bonds at the benzylic position of this compound (the -CH₂- group) are weaker than typical alkane C-H bonds. libretexts.org This is because the homolytic cleavage of a benzylic C-H bond yields a benzylic radical. This radical is stabilized by resonance, as the unpaired electron can be delocalized over the adjacent aromatic ring. chemistrysteps.comlibretexts.org

A common reaction that exploits this reactivity is benzylic bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. chemistrysteps.comlibretexts.org The mechanism proceeds via a radical chain reaction:

Initiation: Small amounts of bromine radicals (Br•) are generated.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of this compound, forming the resonance-stabilized benzylic radical and HBr. This radical then reacts with a Br₂ molecule (generated from NBS and HBr) to form the brominated product and a new bromine radical, which continues the chain. uomustansiriyah.edu.iqlibretexts.orgpearson.com

This reaction is highly selective for the benzylic position due to the superior stability of the benzylic radical intermediate compared to other possible radical intermediates. pearson.comkhanacademy.org

ReagentReactive SiteIntermediateProduct
N-Bromosuccinimide (NBS), light/heatBenzylic C-HResonance-stabilized benzyl radical2-(Bromobenzyl)-1,3-dimethylbenzene

Insights into Benzyl Radical Intermediates and C-C Bond Formation

The benzylic radical formed from this compound is a key intermediate that can participate in various reactions beyond halogenation. The stability of this radical not only facilitates its formation but also allows it to persist long enough to engage in other chemical transformations, including C-C bond formation. researchgate.net

The generation of benzylic radicals can be a starting point for constructing more complex molecules. For instance, in the presence of suitable trapping agents or under specific conditions, these radicals can couple with other radicals or add to unsaturated systems like alkenes. bohrium.comrsc.org Photochemical methods or the use of specific radical initiators can generate carbon-centered radicals that subsequently react to form new C-C bonds. bohrium.comunipv.it For example, the radical intermediate could theoretically be trapped by an alkene to initiate a polymerization or a C-C coupling reaction, although this is a general principle of radical chemistry. Recent research has highlighted various methods for benzylic C(sp³)–H activation, often initiated by radical species, leading to coupling reactions that form C-C and C-heteroatom bonds. rsc.org

Oxidation and Reduction Reaction Mechanisms of this compound

The reactivity of this compound is largely dictated by the presence of three alkyl side chains attached to the aromatic rings. The benzylic positions—the carbon atoms directly attached to the benzene rings—are particularly susceptible to both oxidation and transformations of resulting functional groups through reduction. Mechanistic investigations reveal pathways involving radical intermediates and surface-mediated reactions, depending on the reagents and conditions employed.

Oxidative Degradation Pathways of Alkyl Side Chains

The oxidation of the alkyl side chains of this compound is a key transformation that primarily occurs at the benzylic carbons. This reactivity stems from the relative weakness of the benzylic C-H bonds. The mechanism typically involves the formation of a benzylic radical, which is significantly stabilized by resonance with the adjacent aromatic ring. libretexts.org This stabilization lowers the activation energy for hydrogen abstraction from the benzylic position, making it the preferential site of attack for oxidizing agents.

Vigorous oxidation, often carried out with strong oxidizing agents like hot, aqueous potassium permanganate (KMnO4) or chromic acid (H2CrO4), leads to the complete degradation of the alkyl side chains. libretexts.orgmasterorganicchemistry.com For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.org In the case of this compound, all three alkyl groups (two methyl and one benzyl) meet this requirement. The reaction mechanism, though complex and not fully elucidated, is understood to begin with the homolytic cleavage of a benzylic C-H bond, initiated by the oxidizing agent, to form the resonance-stabilized benzylic radical. masterorganicchemistry.comsyntheticmap.com Subsequent reaction steps lead to the cleavage of all carbon-carbon bonds of the side chain, except for the one connecting to the ring, ultimately converting each alkyl group into a carboxylic acid (-COOH) group. libretexts.org Therefore, exhaustive oxidation of this compound is expected to yield 2-(carboxymethyl)-1,3-benzenedicarboxylic acid.

While harsh oxidants lead to complete side-chain cleavage, more selective and milder reagents can achieve partial oxidation. masterorganicchemistry.com These methods are crucial for synthesizing intermediates such as alcohols, aldehydes, or ketones. For instance, selective oxidation of one of the benzylic positions to a carbonyl group can be achieved using various catalytic systems, including those based on copper, electrochemistry, or photochemistry. nih.gov These techniques often operate under milder conditions and can offer a higher degree of control over the oxidation state of the product. nih.govorganic-chemistry.orgresearchgate.net

Oxidizing Agent/SystemReaction ConditionsPrimary Product(s)Mechanistic Feature
Potassium Permanganate (KMnO₄)Hot, aqueous, acidic or basic2-(Carboxymethyl)-1,3-benzenedicarboxylic acidRadical-mediated cleavage of all C-H and C-C bonds at benzylic positions. masterorganicchemistry.comsyntheticmap.com
Chromic Acid (H₂CrO₄)Hot, acidic2-(Carboxymethyl)-1,3-benzenedicarboxylic acidSimilar to KMnO₄, involves oxidation of the benzylic carbon. libretexts.org
IBX (2-Iodoxybenzoic acid)Reflux in a suitable solventBenzylic alcohols or ketonesSelective oxidation via a radical mechanism under milder conditions. masterorganicchemistry.com
Electrochemical OxidationMild, controlled potentialAromatic ketonesApplicable to a wide range of substrates, affording moderate-to-high yields. nih.gov

Reductive Transformations of Functional Groups

Reductive transformations are typically applied to functionalized derivatives of this compound, such as the ketones or aldehydes formed during selective oxidation. These reductions can restore the alkyl functionality or introduce new ones, like hydroxyl groups. Two of the most prominent methods for the complete reduction of a benzylic ketone to a methylene (B1212753) (-CH₂) group are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction

The Clemmensen reduction converts ketones to alkanes using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl). annamalaiuniversity.ac.inwikipedia.org This method is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. annamalaiuniversity.ac.inlibretexts.org The mechanism of the Clemmensen reduction is complex and not fully understood, in part because it is a heterogeneous reaction occurring on the surface of the zinc. wikipedia.org It is thought to involve electron transfer from the metal surface to the carbonyl carbon, potentially through the formation of organozinc intermediates or zinc carbenoids. wikipedia.org

Wolff-Kishner Reduction

Conversely, the Wolff-Kishner reduction is performed under strongly basic conditions, making it suitable for compounds that are sensitive to acid. wikipedia.org The reaction involves heating the carbonyl compound with hydrazine (NH₂NH₂) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol. masterorganicchemistry.com The mechanism proceeds in two main stages. First, the ketone condenses with hydrazine to form a hydrazone. wikipedia.orgorganicchemistrytutor.com In the second stage, the strong base deprotonates the terminal nitrogen of the hydrazone. A series of proton transfers and the formation of a nitrogen-nitrogen double bond lead to the eventual expulsion of nitrogen gas (N₂)—a thermodynamically favorable process that drives the reaction to completion—and the formation of a carbanion. masterorganicchemistry.comorganicchemistrytutor.com This carbanion is then protonated by the solvent to yield the final alkane product. masterorganicchemistry.com

Another important reductive transformation is hydrogenolysis, which is used to cleave benzylic C-O bonds. For example, a benzylic ether can be reduced to the corresponding hydrocarbon and an alcohol. This reaction is commonly carried out via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a source of hydrogen (H₂ gas or a transfer agent like ammonium formate). jk-sci.comacsgcipr.orgorganic-chemistry.org The mechanism involves the oxidative addition of the benzyl ether to the palladium(0) surface, followed by hydrogenolysis to cleave the C-O bond and reductive elimination to release the products and regenerate the catalyst. jk-sci.com

Reduction MethodReagents & ConditionsSubstrate Functional GroupProduct Functional GroupKey Mechanistic Step
Clemmensen ReductionZn(Hg), conc. HCl, heatKetone (C=O)Methylene (CH₂)Electron transfer from zinc surface; occurs in strong acid. annamalaiuniversity.ac.inwikipedia.org
Wolff-Kishner ReductionNH₂NH₂, KOH, high-boiling solvent, heatKetone (C=O)Methylene (CH₂)Formation of a hydrazone followed by base-catalyzed elimination of N₂; occurs in strong base. wikipedia.orgmasterorganicchemistry.com
Catalytic HydrogenolysisH₂, Pd/CBenzyl Ether (C-O-R)Methylene (CH₂) + Alcohol (R-OH)Cleavage of a C-O bond at the benzylic position on a catalyst surface. jk-sci.comambeed.com

Organic Transformations and Derivatization of 2 Benzyl 1,3 Dimethylbenzene

Halogenation and Functionalization Strategies

The halogenation of 2-benzyl-1,3-dimethylbenzene can proceed through two primary pathways: electrophilic aromatic substitution on the aromatic rings or free radical halogenation at the benzylic position. The outcome of the reaction is highly dependent on the reaction conditions and the choice of halogenating agent.

Under electrophilic aromatic substitution conditions, typically involving a Lewis acid catalyst, the directing effects of the substituents on both aromatic rings govern the regioselectivity of the reaction. The 1,3-dimethylbenzene (m-xylene) moiety is strongly activated by the two methyl groups, which are ortho, para-directing. The benzyl (B1604629) group is a weak activating group and is also ortho, para-directing. Therefore, halogenation is expected to occur preferentially on the more activated dimethylated ring, at the positions ortho and para to both methyl groups (positions 4 and 6). Position 2 is already substituted with the benzyl group, and position 5 is sterically hindered.

Conversely, free radical halogenation, often initiated by UV light or a radical initiator, will selectively occur at the benzylic methylene (B1212753) bridge. This position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. Reagents such as N-bromosuccinimide (NBS) are commonly employed for benzylic bromination.

Reaction TypeReagents and ConditionsMajor Product(s)
Electrophilic BrominationBr2, FeBr34-Bromo-2-benzyl-1,3-dimethylbenzene, 6-Bromo-2-benzyl-1,3-dimethylbenzene
Free Radical BrominationNBS, radical initiator (e.g., AIBN), CCl4, heat1-(Bromophenylmethyl)-2,3-dimethylbenzene

Nitration and Subsequent Reductive Transformations

The nitration of this compound is another example of an electrophilic aromatic substitution reaction. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically used. Similar to halogenation, the regiochemical outcome is dictated by the activating and directing effects of the substituents.

The powerful activating effect of the two methyl groups on the m-xylene (B151644) ring directs the incoming nitro group primarily to the positions ortho and para to them. Consequently, the major products are expected to be 4-nitro-2-benzyl-1,3-dimethylbenzene and 6-nitro-2-benzyl-1,3-dimethylbenzene. Nitration on the benzyl group's phenyl ring is a minor pathway due to the deactivating effect of the alkyl substituent on the other ring.

The resulting nitro derivatives are valuable intermediates for further transformations. The nitro group can be readily reduced to an amino group using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. This opens up a pathway to a wide range of amino-functionalized derivatives, which are key precursors for the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

TransformationReagents and ConditionsProduct
NitrationHNO3, H2SO44-Nitro-2-benzyl-1,3-dimethylbenzene, 6-Nitro-2-benzyl-1,3-dimethylbenzene
Reduction of Nitro GroupSn, HCl or H2, Pd/C4-Amino-2-benzyl-1,3-dimethylbenzene, 6-Amino-2-benzyl-1,3-dimethylbenzene

Regioselective C-H Functionalization for Derivatization

Modern synthetic organic chemistry has seen a surge in the development of methods for the direct functionalization of carbon-hydrogen (C-H) bonds. These methods offer a more atom-economical and efficient alternative to traditional synthetic strategies that often require pre-functionalized starting materials. For this compound, regioselective C-H functionalization presents an elegant way to introduce new functional groups at specific positions.

The presence of multiple, electronically distinct C-H bonds in the molecule makes regioselectivity a key challenge. However, the use of directing groups and specialized catalysts can achieve high levels of control. For instance, a directing group temporarily installed on the molecule can guide a transition metal catalyst to a specific C-H bond, typically in an ortho position.

While specific studies on the C-H functionalization of this compound are not widely reported, methodologies developed for related diarylmethane and xylene systems are applicable. For example, palladium-catalyzed ortho-C-H arylation of the benzyl group's phenyl ring could be achieved using a directing group. Similarly, transition metal-catalyzed C-H activation could potentially target the C-H bonds of the methyl groups or the aromatic C-H bonds of the xylene ring, depending on the catalytic system employed.

Derivatization for Analytical Applications

The derivatization of this compound is often necessary for its detection and quantification in complex matrices, particularly for techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Derivatization can improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as enhance the sensitivity and selectivity of the detection method.

Alkylation and Arylation as Derivatization Methods

Alkylation and arylation reactions can be employed to modify this compound for analytical purposes. For instance, if the target is to analyze for the presence of this compound in a mixture of similar aromatic hydrocarbons, a derivatization reaction that is specific to its potential functionalized forms (e.g., a hydroxylated metabolite) could be used. Friedel-Crafts alkylation or acylation could be used to introduce a specific tag onto one of the aromatic rings, which would alter its retention time and mass spectral fragmentation pattern, facilitating its identification.

Reagent Selection and Optimization in Derivatization Protocols

The choice of derivatizing reagent and the optimization of reaction conditions are critical for successful analytical derivatization. For hydroxylated derivatives of this compound, silylation is a common and effective technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with hydroxyl groups to form more volatile and thermally stable trimethylsilyl (B98337) ethers. The reaction conditions, including temperature, reaction time, and the use of a catalyst, must be carefully optimized to ensure complete derivatization and avoid the formation of byproducts.

Synthesis of Novel Derivatives for Advanced Chemical Research

This compound serves as a versatile starting material for the synthesis of a variety of novel derivatives with potential applications in materials science, medicinal chemistry, and other areas of advanced chemical research. The functionalization strategies discussed previously provide access to a wide array of building blocks that can be further elaborated.

For example, the amino-functionalized derivatives obtained from the reduction of the nitro compounds can be used in the synthesis of azo dyes or as precursors for the construction of heterocyclic systems. The halogenated derivatives can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecular architectures with extended conjugation, which may have interesting photophysical properties.

Furthermore, the benzylic position can be functionalized to introduce a variety of substituents. Oxidation of the benzylic methylene bridge can lead to the corresponding ketone, which can then be used in a range of carbonyl chemistry reactions. The synthesis of these novel derivatives from this compound highlights its importance as a scaffold in the exploration of new chemical space.

Advanced Spectroscopic Elucidation of 2 Benzyl 1,3 Dimethylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 2-Benzyl-1,3-dimethylbenzene, ¹H and ¹³C NMR provide critical data on the electronic environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic region would be complex due to the presence of two different benzene (B151609) rings.

The protons on the monosubstituted benzyl (B1604629) ring are expected to produce a multiplet in the range of δ 7.20-7.35 ppm. The protons on the 1,2,3-trisubstituted dimethylbenzene ring will show a more complex pattern. The lone proton between the two methyl groups is expected to be a singlet, while the other two aromatic protons will likely appear as a multiplet.

The benzylic methylene (B1212753) protons (-CH₂-) are anticipated to appear as a singlet at approximately δ 4.00 ppm, shifted downfield due to the influence of the two adjacent aromatic rings. The two methyl groups on the dimethylbenzene ring are chemically non-equivalent and are expected to resonate as two distinct singlets.

Typical coupling constants for aromatic protons are observed: ortho-coupling (³J) is typically in the range of 6-10 Hz, meta-coupling (⁴J) is 2-4 Hz, and para-coupling (⁵J) is often less than 1 Hz. rsc.orgdocbrown.info

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic H (benzyl ring)7.20 - 7.35m-
Aromatic H (dimethylbenzene ring)6.90 - 7.10m-
Benzylic -CH₂-~4.00s-
1-CH₃~2.30s-
3-CH₃~2.10s-
(s = singlet, m = multiplet)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry in this compound, each carbon atom is expected to have a unique chemical shift. Aromatic carbons typically resonate in the δ 120-150 ppm range. core.ac.uk

The quaternary carbons (to which the benzyl and methyl groups are attached) will appear in the downfield region of the aromatic signals. The carbons of the benzyl ring and the dimethylbenzene ring will have distinct signals. The benzylic methylene carbon is expected around δ 40-45 ppm, and the methyl carbons will appear in the upfield region, typically between δ 15-25 ppm. docbrown.info

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary C (benzyl ring)~140
Aromatic CH (benzyl ring)126 - 130
Quaternary C (C1, C2, C3 of dimethylbenzene ring)135 - 142
Aromatic CH (dimethylbenzene ring)125 - 130
Benzylic -CH₂-~42
1-CH₃~21
3-CH₃~19

For complex molecules like this compound, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and establish definitive structural assignments.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, COSY would be crucial for assigning the protons on both aromatic rings by showing correlations between adjacent protons. For instance, it would help delineate the spin systems within the benzyl and the dimethylphenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each protonated carbon atom gives a cross-peak corresponding to its attached proton's chemical shift on one axis and its own chemical shift on the other. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). HMBC is particularly powerful for identifying the connectivity between different parts of the molecule. For example, it would show a correlation between the benzylic methylene protons and the quaternary carbons of both aromatic rings, confirming the benzyl-dimethylbenzene linkage. It would also show correlations between the methyl protons and the adjacent aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of this compound and for identifying it in a mixture. The sample is first vaporized and separated on a GC column, and then the eluted components are introduced into the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 196, corresponding to its molecular weight. The most characteristic fragmentation pattern for alkylbenzenes is the cleavage of the benzylic C-C bond, which is the weakest bond. This cleavage would result in the formation of a highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectra of such compounds. The other fragment would be a dimethylbenzyl radical. Further fragmentation of the tropylium ion can lead to smaller fragments.

Predicted Key Fragments in the EI-MS of this compound

m/z Proposed Fragment Ion Formation Pathway
196[C₁₅H₁₆]⁺Molecular Ion (M⁺)
181[C₁₄H₁₃]⁺Loss of a methyl group ([M-15]⁺)
91[C₇H₇]⁺Benzylic cleavage (Tropylium ion)
77[C₆H₅]⁺Loss of H₂ from the tropylium ion

High-Resolution Mass Spectrometry (HRMS) can measure the m/z values to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be able to confirm its molecular formula, C₁₅H₁₆.

Predicted HRMS Data for this compound

Molecular Formula Calculated Exact Mass Ion
C₁₅H₁₆196.1252[M]⁺

This precise mass measurement distinguishes it from other compounds that may have the same nominal mass but a different elemental composition, providing an unambiguous confirmation of the compound's identity.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules, providing valuable information about the functional groups present. The analysis of the vibrational spectra of this compound allows for the identification of its key structural features, including the aromatic rings and the aliphatic linker.

The vibrational modes of this compound can be categorized based on the different components of the molecule: the benzyl group, the 1,3-dimethylbenzene (m-xylene) moiety, and the methylene bridge connecting them.

Aromatic C-H Stretching Vibrations: Aromatic compounds typically exhibit multiple weak to medium bands in the region of 3100-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the benzene rings. mdpi.com For this compound, distinct bands are expected for the monosubstituted benzene ring of the benzyl group and the trisubstituted m-xylene (B151644) ring.

Aliphatic C-H Stretching Vibrations: The methylene (-CH₂) and methyl (-CH₃) groups give rise to characteristic C-H stretching vibrations. The asymmetric and symmetric stretching modes of the methylene group are typically observed in the regions of 3000±50 cm⁻¹ and 2965±30 cm⁻¹, respectively. mdpi.com Similarly, the methyl groups of the xylene ring will have their own characteristic C-H stretching frequencies in the 2975 to 2845 cm⁻¹ range. docbrown.info

Benzene Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene rings typically appear in the 1600-1450 cm⁻¹ region. mdpi.com These bands are often sharp and can be indicative of the substitution pattern. For this compound, overlapping bands from both the benzyl and m-xylene rings are expected.

Methylene and Methyl Bending Vibrations: The methylene group exhibits several bending (deformation) vibrations. The scissoring vibration is typically found around 1455 ± 55 cm⁻¹, while the wagging vibration appears in the 1350 ± 85 cm⁻¹ range. nih.gov The twisting and rocking modes of the -CH₂- group are also expected at lower frequencies. The methyl groups also have characteristic bending vibrations.

Out-of-Plane Bending Vibrations: The C-H out-of-plane bending vibrations are particularly useful for determining the substitution pattern of the aromatic rings. For the monosubstituted benzyl ring, strong absorptions are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions. The 1,2,3-trisubstituted pattern of the dimethylbenzene ring also gives rise to characteristic out-of-plane bending bands.

A summary of the expected vibrational frequencies for this compound, based on data from analogous compounds, is presented in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Ring of Origin
Aromatic C-H Stretching3100 - 3000Benzyl and Xylene
Aliphatic C-H Stretching (Asymmetric)~2925Methylene and Methyl
Aliphatic C-H Stretching (Symmetric)~2850Methylene and Methyl
C=C Ring Stretching1600 - 1450Benzyl and Xylene
CH₂ Scissoring1455 ± 55Methylene
CH₂ Wagging1350 ± 85Methylene
C-H Out-of-Plane Bending770 - 730Benzyl (mono-sub)
C-H Out-of-Plane BendingCharacteristic of 1,2,3-tri-subXylene

Integration of Spectroscopic Data for Comprehensive Structural Characterization

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive and unambiguous elucidation of the structure of this compound and its derivatives is best achieved through the integration of data from multiple spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₅H₁₆), the molecular ion peak [M]⁺ would be expected at m/z 196. A prominent fragment would be the benzyl cation (C₇H₇⁺) at m/z 91, resulting from the cleavage of the bond between the methylene group and the dimethylbenzene ring. Another significant fragment would correspond to the dimethylbenzyl cation or a tropylium ion rearrangement from the xylene moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons. For this compound, one would expect a complex aromatic region (typically δ 7.0-7.3 ppm) integrating to 8 protons (5 from the benzyl ring and 3 from the xylene ring). A singlet at around δ 4.0 ppm, integrating to 2 protons, would correspond to the benzylic methylene protons. Two distinct singlets, each integrating to 3 protons, would be expected for the two non-equivalent methyl groups on the xylene ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, due to its asymmetry, all 15 carbon atoms are expected to be chemically non-equivalent, resulting in 15 distinct signals. The chemical shifts would be characteristic for aromatic carbons (typically δ 125-140 ppm), the benzylic methylene carbon (around δ 40-45 ppm), and the methyl carbons (around δ 20 ppm).

Infrared (IR) Spectroscopy: As detailed in the previous section, the IR spectrum confirms the presence of key functional groups. The characteristic absorptions for aromatic C-H, aliphatic C-H, and benzene ring C=C stretching, as well as the bending vibrations, corroborate the structural features identified by NMR and MS.

By combining these techniques, a complete and confident structural assignment can be made. For instance, while MS would confirm the molecular formula and key fragments, NMR would precisely map out the proton and carbon skeleton, and IR would confirm the presence of the expected functional groups. This integrated approach is essential for the unambiguous characterization of this compound and its derivatives in synthetic chemistry and material science applications.

Computational and Theoretical Chemistry Studies on 2 Benzyl 1,3 Dimethylbenzene Systems

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to understanding the electronic structure and resulting properties of molecular systems. These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecule.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT is particularly well-suited for studying the structure, energy, and reactivity of organic molecules like 2-benzyl-1,3-dimethylbenzene.

DFT calculations can determine the optimized geometric structure of the molecule by finding the lowest energy arrangement of its atoms. This includes predicting bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For this compound, DFT can elucidate the preferred rotational orientation of the phenyl and dimethylphenyl rings relative to each other.

The total energy of the molecule, calculated via DFT, provides information about its stability. By comparing the energies of different isomers or conformers, the most stable forms can be identified. Reactivity can be assessed by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. nih.govmdpi.com

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. nih.gov These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govaun.edu.eg

A summary of properties obtained from DFT calculations for related benzyl (B1604629) derivatives is presented below.

PropertyDescriptionRelevance to this compound
Optimized Geometry The lowest-energy 3D arrangement of atoms.Predicts bond lengths, bond angles, and the torsional angle between the aromatic rings.
Total Energy The electronic energy of the molecule in its optimized state.Allows for comparison of the stability of different conformers or isomers.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govmdpi.com
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic reactions. nih.gov

Beyond DFT, other quantum chemical methods are also employed in molecular modeling. nih.gov

Ab Initio Methods: These methods calculate molecular properties from "first principles," without using experimental data for parametrization. libretexts.org They are based on the Hartree-Fock method and can be systematically improved by including electron correlation effects (e.g., through Møller-Plesset perturbation theory or Configuration Interaction). While highly accurate, ab initio methods are computationally very demanding and are often limited to smaller molecular systems. libretexts.org For a molecule the size of this compound, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for validating results from other methods.

Semi-Empirical Methods: These methods are based on the same theoretical framework as Hartree-Fock but introduce approximations and use parameters derived from experimental or high-level ab initio data to simplify the calculations. wikipedia.orgnih.gov Methods like AM1, PM3, and the more recent PM7 are significantly faster than DFT or ab initio methods, allowing for the study of much larger molecules or for running molecular dynamics simulations. wikipedia.orgnih.gov However, their accuracy is dependent on the molecule being studied being similar to those used in the method's parametrization. wikipedia.org

A comparison of these general computational approaches is outlined in the table below.

Method TypeBasis of CalculationComputational CostTypical Accuracy
Ab Initio First principles, no empirical parameters. libretexts.orgHighHigh to Very High
Density Functional Theory (DFT) Electron density, includes some approximation. nih.govMedium to HighGood to High
Semi-Empirical Simplified quantum mechanics with empirical parameters. wikipedia.orgnih.govLowModerate to Good

Prediction of Spectroscopic Properties (e.g., IR and NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations can predict its vibrational (infrared) spectrum. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to help assign specific peaks to particular vibrational modes (e.g., C-H stretches, aromatic ring vibrations).

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. epstem.net Theoretical calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. Comparing calculated and experimental NMR spectra is a powerful method for structural elucidation. aun.edu.egepstem.net For complex molecules, this can help assign specific resonances that may be ambiguous in the experimental spectrum alone.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a key tool for exploring the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying its synthesis or potential decomposition pathways.

This analysis involves mapping out the potential energy surface of a reaction. Key points on this surface are the reactants, products, and any intermediates. The highest energy point along the lowest energy path connecting reactants and products is the transition state. Computational methods can be used to locate the geometry of these transition states and calculate their energies. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, in the synthesis of related benzylboronates, a proposed mechanism involves the oxidative addition of a palladium catalyst, followed by decarbonylation, transmetalation, and reductive elimination. acs.org Each of these steps proceeds through a specific transition state. By modeling these states, researchers can understand the feasibility of the proposed mechanism, identify the rate-limiting step, and gain insights that could lead to the optimization of reaction conditions.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

For this compound, MD simulations can provide a detailed picture of its conformational dynamics. A key flexible feature of this molecule is the dihedral angle describing the rotation around the C-C single bond connecting the two aromatic rings. An MD simulation can reveal the accessible range of this angle at a given temperature, the timescale of rotations, and the relative populations of different conformational states. Such simulations have been used to study the properties of liquid benzene (B151609) and its derivatives. koreascience.kr This information is crucial for understanding how the molecule's shape fluctuates and how this might influence its interactions with other molecules or its macroscopic properties.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Field Analysis (CoMFA) for Related Benzyl Derivatives

While this compound itself may not have a specific biological target, many benzyl derivatives are of interest in medicinal chemistry. Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

A powerful 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). researchgate.nettandfonline.com In a CoMFA study, a set of structurally related molecules with known biological activities are aligned based on a common scaffold. researchgate.netnih.gov The space around the aligned molecules is then probed with a test atom to calculate the steric and electrostatic fields for each molecule. nih.gov These field values are then used as descriptors in a partial least squares (PLS) analysis to build a mathematical model that correlates the field values with the biological activities.

The results of a CoMFA model are often visualized as 3D contour maps. These maps show regions where, for example, increased steric bulk or positive electrostatic potential is predicted to increase or decrease biological activity. This provides medicinal chemists with intuitive, visual cues for designing new molecules with improved potency. researchgate.net The statistical robustness and predictive power of the model are assessed using parameters like the cross-validated correlation coefficient (q² or R²cv) and the predictive correlation coefficient (r²pred). tandfonline.comnih.gov

For instance, 3D-QSAR studies on benzylidene and other benzyl derivatives have successfully created predictive models for activities such as cyclooxygenase-2 inhibition and acetylcholinesterase inhibition. researchgate.netnih.gov

Catalytic Applications and Roles of 2 Benzyl 1,3 Dimethylbenzene or Its Analogs

Participation in Catalytic Oxidation Processes

While direct catalytic oxidation studies on 2-benzyl-1,3-dimethylbenzene are not extensively detailed in the provided research, the catalytic oxidation of its core structural motif, the benzyl (B1604629) group, is a widely explored area. For instance, the oxidation of benzyl alcohol, an analog, serves as a model reaction. Copper(II) complexes have been shown to effectively catalyze the oxidation of benzyl alcohol to benzaldehyde (B42025) using hydrogen peroxide as the oxidizing agent. nih.gov The efficiency of these catalysts is influenced by the nature of the ligands attached to the copper center, with π-acceptor ligands enhancing catalytic activity. nih.gov In such reactions, only benzaldehyde is typically formed, demonstrating high selectivity. nih.gov

Similarly, polymer-supported palladium catalysts are effective for the aerobic oxidation of benzyl alcohols to aldehydes and ketones in water, offering a green chemistry approach. researchgate.net These heterogeneous catalysts can be recycled multiple times with minimal loss of activity. researchgate.net The selective oxidation of toluene (B28343), which contains a benzyl-like methyl group on a benzene (B151609) ring, has also been investigated using catalysts like platinum on zirconia. cardiff.ac.uk These studies highlight the challenge of controlling the oxidation to selectively produce benzyl alcohol or benzaldehyde over the more completely oxidized benzoic acid. cardiff.ac.uk

Roles in Friedel-Crafts and Other Alkylation Catalysis (as substrate or solvent)

The Friedel-Crafts alkylation is a fundamental reaction for forming carbon-carbon bonds with aromatic compounds. libretexts.org In this context, molecules like this compound can be seen as products of the benzylation of 1,3-dimethylbenzene (m-xylene). The development of more environmentally friendly Friedel-Crafts procedures has focused on using benzyl alcohols as alkylating agents in the presence of catalytic amounts of Lewis acids, such as scandium triflate or hafnium triflate. ethz.chbeilstein-journals.org This approach avoids the use of more toxic benzyl halides and stoichiometric amounts of traditional Lewis acids like aluminum chloride. beilstein-journals.orgnih.gov

The reaction mechanism involves the activation of the benzyl alcohol by the Lewis acid to generate a carbocationic species, which then undergoes electrophilic aromatic substitution with an arene like benzene or p-xylene (B151628). libretexts.orgbeilstein-journals.org However, a significant limitation of Friedel-Crafts alkylation is the possibility of carbocation rearrangements, which can lead to products other than the one expected from the initial alkyl halide or alcohol. libretexts.org For instance, alkylation with 1-chlorobutane (B31608) can result in the formation of sec-butylbenzene (B1681704) due to a hydride shift. libretexts.org Another challenge is polyalkylation, where the initial alkylated product is more reactive than the starting material and undergoes further alkylation. libretexts.org

Modern advancements in Friedel-Crafts chemistry have also led to the development of asymmetric versions of the reaction, enabling the synthesis of chiral molecules. beilstein-journals.org

Consideration as a Ligand or Precursor in Organometallic Catalysis

The structural features of this compound and its analogs make them potential candidates for use as ligands or precursors in organometallic catalysis. The aromatic rings can coordinate to metal centers in various ways. For example, complexes where a central benzene ring of a ligand is within van der Waals contact with platinum(II) centers have been synthesized. acs.org

Furthermore, titanium complexes, which are earth-abundant and have low toxicity, are versatile catalysts in organic synthesis. acs.org Titanium(III) species, for instance, are active in a range of transformations. acs.org While direct use of this compound as a ligand is not explicitly detailed, the broader field of organometallic chemistry demonstrates the potential for such aromatic compounds to be incorporated into catalyst design. For example, iridium and rhodium complexes with chelating cyclopentadienyl-phosphine ligands are effective for C-H activation. acs.org The development of catalysts for specific reactions often involves tailoring the electronic and steric properties of the ligands, a role that derivatives of this compound could potentially fulfill.

Mechanistic Insights into Catalytic Reactions involving Benzyl Moieties

Understanding the mechanisms of catalytic reactions involving benzyl groups is crucial for optimizing reaction conditions and developing new catalysts. In catalytic oxidations, mechanistic studies often explore whether the reaction proceeds through radical or non-radical pathways. For instance, the use of radical scavengers can help elucidate the involvement of radical intermediates. nih.gov

In Friedel-Crafts reactions, the mechanism centers on the generation of a carbocation electrophile from an alkyl halide or alcohol with the assistance of a Lewis acid. libretexts.org The stability of the resulting carbocation plays a key role in the reaction's outcome, with rearrangements occurring to form more stable carbocations. libretexts.org

Similarly, mechanistic investigations into reactions catalyzed by N-heterocyclic carbenes (NHCs), such as the Stetter and benzoin (B196080) reactions, have examined the role of intermediates formed from the addition of the NHC to benzaldehyde, a close analog of the benzyl group. rsc.org These studies provide valuable information on the factors that control the catalytic cycle. rsc.orgchemrxiv.org

Future Research Directions and Unexplored Avenues for 2 Benzyl 1,3 Dimethylbenzene

Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic routes to molecules like 2-Benzyl-1,3-dimethylbenzene is a critical area for future research. Traditional methods for creating carbon-carbon bonds in such structures often rely on harsh reagents and generate significant waste. Future investigations should prioritize the development of novel synthetic strategies that align with the principles of green chemistry.

Key areas of focus could include:

Catalytic C-H Activation: Direct C-H activation of 1,3-dimethylbenzene (m-xylene) with a benzylating agent would be a highly atom-economical approach. Research could target the design of selective catalysts that can functionalize the 2-position of m-xylene (B151644), which is sterically hindered.

Cross-Coupling Reactions: Advanced cross-coupling methodologies, such as Suzuki, Negishi, or Kumada couplings, could be optimized for the synthesis of this compound. The development of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to catalysts with higher turnover numbers and improved selectivity, even at lower temperatures.

Photoredox Catalysis: The use of visible light to drive the synthesis of this compound represents a sustainable and mild approach. Future studies could explore the use of organic dyes or iridium and ruthenium-based photocatalysts to enable novel bond-forming reactions.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesPotential Challenges
Catalytic C-H ActivationHigh atom economy, reduced wasteSelectivity for the 2-position, catalyst design
Advanced Cross-CouplingHigh yields, functional group tolerancePre-functionalization of starting materials, metal contamination
Photoredox CatalysisMild reaction conditions, sustainable energy sourceQuantum yields, catalyst stability, scalability

Exploration of Unique Reactivity Patterns and Advanced Transformations

The specific substitution pattern of this compound, with a benzyl (B1604629) group situated between two methyl groups, is expected to give rise to unique reactivity. The steric hindrance around the benzylic methylene (B1212753) bridge and the electronic effects of the methyl groups could lead to novel chemical transformations.

Future research in this area should include:

Selective Functionalization: Investigating the selective functionalization of the benzylic C-H bonds versus the aromatic C-H bonds. The development of catalysts that can distinguish between these positions would open up new avenues for creating more complex molecules.

Oxidative Transformations: Studying the controlled oxidation of the benzylic position to form a ketone (2-benzoyl-1,3-dimethylbenzene) or other oxygenated derivatives. This could lead to the synthesis of valuable building blocks for organic synthesis.

Ring-Closing Reactions: Exploring the potential for intramolecular reactions, such as cyclizations, to form polycyclic aromatic hydrocarbons. The steric strain in this compound could be a driving force for such transformations under appropriate conditions.

Application of Advanced Spectroscopic and Imaging Techniques

A thorough understanding of the structure and dynamics of this compound requires the application of advanced spectroscopic and imaging techniques. While standard techniques like NMR and mass spectrometry are essential, more sophisticated methods can provide deeper insights.

Potential avenues for exploration include:

Two-Dimensional NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to probe the through-space interactions between the protons of the benzyl group and the methyl groups, providing information about the preferred conformations of the molecule.

Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic technique could be employed to study the excited-state dynamics of this compound, which is crucial for understanding its photophysical properties and potential applications in areas like organic electronics.

Scanning Tunneling Microscopy (STM): At the single-molecule level, STM could be used to visualize the molecule on a surface, providing direct information about its adsorption geometry and electronic structure.

Further Development of Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound, guiding experimental work and saving resources. Future research should focus on developing and applying more accurate and predictive computational models.

Key areas for development are:

Conformational Analysis: Using high-level quantum mechanical calculations to accurately predict the rotational barriers around the C-C single bonds and the stable conformations of the molecule. This information is crucial for understanding its reactivity and spectroscopic properties.

Reaction Mechanism Prediction: Employing density functional theory (DFT) and other computational methods to model the reaction pathways for the synthesis and transformation of this compound. This can help in optimizing reaction conditions and identifying potential side products.

Machine Learning Models: Training machine learning algorithms on existing experimental and computational data for related molecules to predict the properties of this compound. This could accelerate the discovery of new applications for this compound.

A table summarizing the focus of different computational approaches is provided below:

Computational MethodPrimary FocusPredicted Properties
Quantum Mechanics (High-Level)Conformational analysis, rotational barriersMolecular geometry, stability
Density Functional Theory (DFT)Reaction mechanisms, transition statesReaction pathways, activation energies
Machine LearningProperty prediction from structural dataSpectroscopic data, reactivity

Investigations into Complex Catalytic Cycles and Stereo-controlled Reactions

While this compound itself is not chiral, its derivatives can be. Future research could explore catalytic cycles that lead to the stereocontrolled synthesis of such derivatives.

Promising research directions include:

Asymmetric Hydrogenation: If the benzyl group were to be substituted to create a prochiral center, the development of chiral catalysts for asymmetric hydrogenation could lead to the synthesis of enantiomerically pure products.

Enantioselective C-H Functionalization: Designing chiral catalysts that can selectively functionalize one of the enantiotopic methyl groups or benzylic protons would be a significant challenge and a major breakthrough in synthetic chemistry.

Kinetic Resolution: Developing enzymatic or chemo-catalytic methods for the kinetic resolution of racemic mixtures of derivatives of this compound.

The exploration of these future research directions will undoubtedly contribute to a deeper understanding of the fundamental chemistry of this compound and could unlock its potential for various applications.

Q & A

Q. Step-by-Step Protocol (Adapted from ) :

Reaction Setup : Mix 1,3-dimethylbenzene (1.0 equiv.) and benzyl ether (1.1 equiv.) in DCM.

Catalyst Addition : Add BF₃·OEt₂ (1.2 equiv.) dropwise under N₂.

Stirring : React at 25°C for 8 hours.

Workup : Quench with H₂O, extract with DCM, dry over Na₂SO₄.

Purification : Chromatograph on silica gel (hexane/EtOAc 95:5) to isolate 2-benzyl isomer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.